3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a trimethylbenzoic acid scaffold. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid typically involves the protection of the amino group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of Boc-protected amino acids and related compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Common Reagents and Conditions
Major Products
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group protects the amine from unwanted reactions, allowing for selective modifications. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc group protecting an amino group, commonly used in peptide synthesis.
N-Cbz-protected amino acids: Similar to Boc-protected compounds but use the carbobenzyloxy (Cbz) group for protection.
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid is unique due to its specific structure, which combines the Boc-protected amino group with a trimethylbenzoic acid scaffold. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2,4,6-trimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C15H21NO4/c1-8-7-9(2)12(10(3)11(8)13(17)18)16-14(19)20-15(4,5)6/h7H,1-6H3,(H,16,19)(H,17,18) |
InChI Key |
LSJGALMFJHUOPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)O)C)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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